methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate
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Overview
Description
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is an organic compound that features a furan ring, a sulfonamide group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate typically involves the reaction of furan-2-ylmethylamine with methyl 2-bromoacetate in the presence of a base, followed by sulfonation with a suitable sulfonyl chloride. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydride are used to deprotonate the amine.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)ethanol.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the sulfonamide and ester groups.
Methyl 2-(N-(furan-2-ylmethyl)amino)acetate: Similar structure but without the sulfonamide group.
N-(Furan-2-ylmethyl)sulfonamide: Contains the sulfonamide group but lacks the ester functionality.
Uniqueness
Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is unique due to the combination of the furan ring, sulfonamide group, and ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-[furan-2-ylmethyl(methylsulfonyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-14-9(11)7-10(16(2,12)13)6-8-4-3-5-15-8/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELGYHIWYDQVHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC1=CC=CO1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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